molecular formula C13H14N6O2 B2536051 N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396852-67-7

N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No. B2536051
CAS RN: 1396852-67-7
M. Wt: 286.295
InChI Key: FWHPFKLBXASRHP-UHFFFAOYSA-N
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Description

“N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide” is a chemical compound. Pyrazines, the class of compounds to which it belongs, are important pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically .


Synthesis Analysis

The synthesis of pyrazine derivatives often involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Molecular Structure Analysis

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore .


Chemical Reactions Analysis

The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were also calculated .


Physical And Chemical Properties Analysis

The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive and the lowest energy gap shows that the compound is the least stable and the most reactive .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Some derivatives of N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide have been studied for their antiviral and antimicrobial properties. For instance, pyrazinecarboxamide derivatives like T-705 (favipiravir) have shown effectiveness against a broad spectrum of RNA viruses, including influenza, arenaviruses, and bunyaviruses, demonstrating potent antiviral activities without significant toxicity to the host. This highlights the compound's potential as a basis for developing broad-spectrum antiviral drugs (Furuta et al., 2009).

Antitumor Activities

Compounds related to this compound have been synthesized and tested for their antitumor activities. Some novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against various cancer cell lines, suggesting their potential in cancer treatment (Xu et al., 2017).

Anti-Mycobacterial Activity

Carboxamide derivatives, including those related to this compound, have been evaluated for their antimycobacterial activity. A study on substituted isosteres of pyridine- and pyrazinecarboxylic acids showed potential activity against Mycobacterium tuberculosis, indicating the usefulness of these compounds in developing treatments for tuberculosis and other mycobacterial infections (Gezginci et al., 1998).

Corrosion Inhibition

In the field of material science, some carboxamide derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is critical in industries where metal corrosion can lead to significant economic losses and safety hazards. The study suggests that these compounds could serve as a basis for developing new, environmentally friendly corrosion inhibitors (Erami et al., 2019).

Synthesis of Heterocyclic Compounds

This compound and its analogs serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds have diverse applications, including as building blocks in organic synthesis, in the development of new pharmaceuticals, and as ligands in coordination chemistry. For example, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions highlights the versatility of pyrazine derivatives in creating compounds with potential nonlinear optical properties and electronic applications (Ahmad et al., 2021).

Mechanism of Action

Future Directions

Pyrazines and their derivatives play a significant role as intermediates for pharmaceuticals . Due to diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . This could lead to the discovery of more active pyrazinamide analogues .

properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-12(11-9-14-1-2-15-11)18-10-7-16-13(17-8-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHPFKLBXASRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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